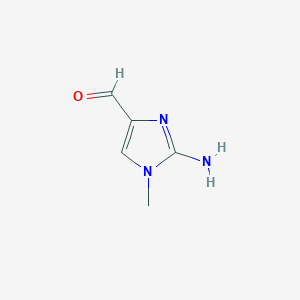
2-Amino-1-methylimidazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-methyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound that features an imidazole ring with an amino group at the 2-position, a methyl group at the 1-position, and an aldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-methyl-1H-imidazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-1-methylimidazole with formylating agents can yield the desired compound. Another approach involves the use of 4-bromo-1H-imidazole as a starting material, which undergoes a series of reactions including nucleophilic substitution and formylation .
Industrial Production Methods
Industrial production of 2-amino-1-methyl-1H-imidazole-4-carbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-methyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 2-amino-1-methyl-1H-imidazole-4-carboxylic acid.
Reduction: 2-amino-1-methyl-1H-imidazole-4-methanol.
Substitution: N-substituted imidazole derivatives.
Scientific Research Applications
2-amino-1-methyl-1H-imidazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical reagent and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as dyes and sensors
Mechanism of Action
The mechanism of action of 2-amino-1-methyl-1H-imidazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole-4-carbaldehyde: Lacks the amino group at the 2-position.
2-amino-1H-imidazole-4-carbaldehyde: Lacks the methyl group at the 1-position.
2-amino-1-methyl-1H-imidazole-5-carbaldehyde: The aldehyde group is at the 5-position instead of the 4-position.
Properties
CAS No. |
117969-90-1 |
|---|---|
Molecular Formula |
C5H7N3O |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-amino-1-methylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C5H7N3O/c1-8-2-4(3-9)7-5(8)6/h2-3H,1H3,(H2,6,7) |
InChI Key |
QHKDSPQHKOSEFM-UHFFFAOYSA-N |
SMILES |
CN1C=C(N=C1N)C=O |
Canonical SMILES |
CN1C=C(N=C1N)C=O |
Synonyms |
1H-Imidazole-4-carboxaldehyde,2-amino-1-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)](/img/structure/B38229.png)
![(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B38230.png)










